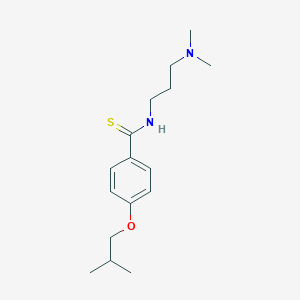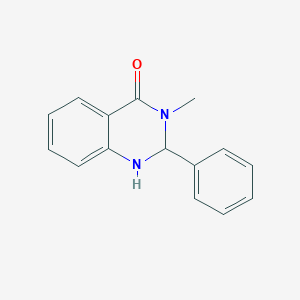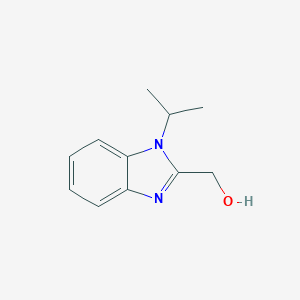
(1-Isopropyl-1H-benzimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic organic compound . The compound is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .
Synthesis Analysis
The synthesis of “(1-Isopropyl-1H-benzimidazol-2-yl)methanol” involves the condensation of O-phenylenediamine with different carboxylic acid derivatives . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .
Molecular Structure Analysis
The molecular structure of “(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is characterized by the presence of a benzimidazole ring, an isopropyl group, and a methanol group . The molecular weight of the compound is 190.24 .
Physical And Chemical Properties Analysis
“(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is a solid compound . It has a molecular weight of 190.24 . The compound has a boiling point of 352.2ºC at 760 mmHg and a flash point of 166.8ºC . Its density is 1.16g/cm³ .
Wissenschaftliche Forschungsanwendungen
Benzimidazole derivatives have a wide range of applications in various fields :
- Fungicides : Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Medicine : Benzimidazole derivatives have various applications in medicine, including anticancer, antibacterial, and antiparasitic effects . They have led to intensive research in the field for the discovery of new biologically active structures .
- Materials Chemistry : Benzimidazole derivatives have applications in materials chemistry .
- Electronics : They are also used in electronics .
- Dyes and Pigments : Benzimidazole derivatives are used in the production of dyes and pigments .
- Technology : They have applications in various technological fields .
-
Synthesis of Other Compounds : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a crucial role in the regiocontrolled synthesis of substituted imidazoles .
-
Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Antimicrobial Agents : Benzimidazole derivatives are present in many of the bioactive compounds and possess diverse biological and clinical applications . They are vital pharmacophores and privileged sub-structures in the chemistry of medicine .
-
Synthesis of Other Compounds : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They play a crucial role in the regiocontrolled synthesis of substituted imidazoles .
-
Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Antimicrobial Agents : Benzimidazole derivatives are present in many of the bioactive compounds and possess diverse biological and clinical applications . They are vital pharmacophores and privileged sub-structures in the chemistry of medicine .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXQWUGHKOHMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353842 |
Source


|
| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-benzimidazol-2-yl)methanol | |
CAS RN |
305347-19-7 |
Source


|
| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

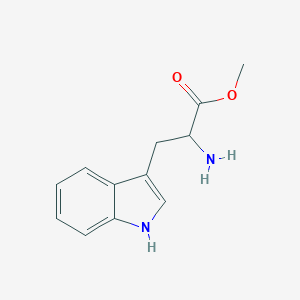

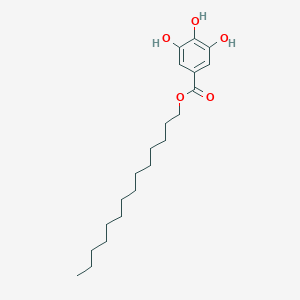
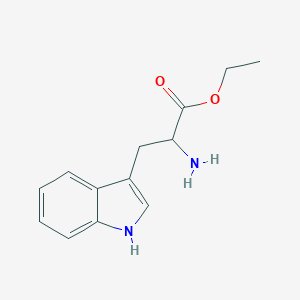

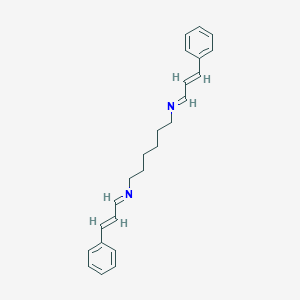
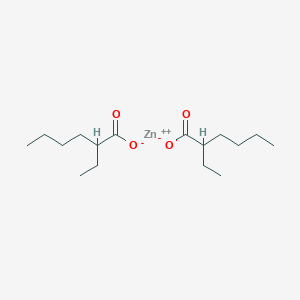
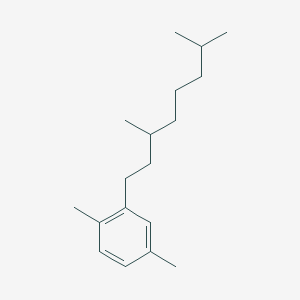
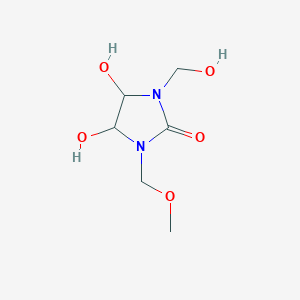
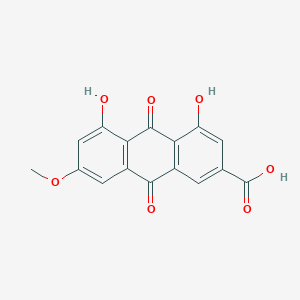
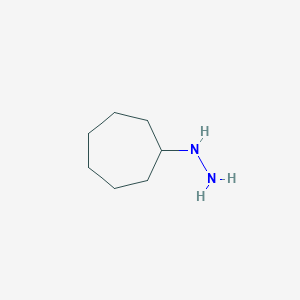
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
